Ethynethiol

Physical Chemistry Analytical Chemistry Thermodynamics

Ethynethiol (HCCSH, CAS 53750-02-0), also known as mercaptoacetylene or ethynylthiol, is an organosulfur compound belonging to the C₂H₂S isomeric family alongside thioketene (H₂CCS) and thiirene (c-C₂H₂S). It is characterized by a terminal thiol (-SH) group conjugated to an alkyne (C≡C) moiety, conferring a unique, highly polarizable and reactive structure.

Molecular Formula C2H2S
Molecular Weight 58.10 g/mol
CAS No. 53750-02-0
Cat. No. B15468375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynethiol
CAS53750-02-0
Molecular FormulaC2H2S
Molecular Weight58.10 g/mol
Structural Identifiers
SMILESC#CS
InChIInChI=1S/C2H2S/c1-2-3/h1,3H
InChIKeyZHOPKHNLYOLWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynethiol CAS 53750-02-0: A Metastable C₂H₂S Isomer for Specialized Astrochemical and Materials Research


Ethynethiol (HCCSH, CAS 53750-02-0), also known as mercaptoacetylene or ethynylthiol, is an organosulfur compound belonging to the C₂H₂S isomeric family alongside thioketene (H₂CCS) and thiirene (c-C₂H₂S) [1]. It is characterized by a terminal thiol (-SH) group conjugated to an alkyne (C≡C) moiety, conferring a unique, highly polarizable and reactive structure . This compound is not commercially available in bulk and exists primarily as a transient, metastable species of interest in fundamental astrochemistry, theoretical reaction dynamics, and as a specialized precursor for organosulfur polymers [2].

Why Simple Thiols or Thioketene Cannot Replace Ethynethiol in Targeted Applications


Substituting ethynethiol with a common thiol like ethanethiol (C₂H₅SH) or its more stable isomer thioketene (H₂CCS) fails in specific research contexts due to fundamental differences in molecular geometry, electronic structure, and resulting reactivity. While ethanethiol is a saturated, flexible alkyl thiol , ethynethiol possesses a rigid, linear carbon framework with conjugated π-electron density from the adjacent C≡C bond . This leads to dramatically different physicochemical properties, such as a predicted 49% higher vapor pressure (802.6 vs. 537.1 mmHg at 25°C) compared to ethanethiol . Furthermore, its unique ability to polymerize into high-sulfur-content electroactive materials, a property absent in its saturated analogs and thermally stable isomer thioketene, underpins its niche in materials science [1].

Quantitative Differentiation of Ethynethiol (CAS 53750-02-0) Against Key Comparators


Comparative Predicted Physicochemical Profile vs. Ethanethiol and Thioketene

Ethynethiol's predicted vapor pressure (802.6 ± 0.0 mmHg at 25°C) is significantly higher than that of its saturated analog ethanethiol (537.1 ± 0.1 mmHg at 25°C) and its isomer thioketene (379.3 ± 0.1 mmHg at 25°C) . This difference in volatility, which is critical for gas-phase experiments, is also reflected in its lower predicted boiling point (23.5 ± 23.0 °C) compared to ethanethiol (34.7 ± 3.0 °C) and thioketene (44.2 ± 23.0 °C) .

Physical Chemistry Analytical Chemistry Thermodynamics

Spectroscopic Uniqueness: Fully Assigned Rotational Spectrum vs. Thioketene

The rotational spectrum of ethynethiol (HCCSH) has been comprehensively characterized from the microwave to the submillimeter-wave region (10-660 GHz) [1]. A complete set of rotational constants and centrifugal distortion terms up to the sextic order were determined, enabling reliable frequency predictions into the lower THz band [1]. In contrast, its more stable isomer, thioketene (H₂CCS), has a half-life of only ~10 seconds, and its gas-phase rotational spectrum is far less thoroughly documented, limiting its utility as a precise spectroscopic probe [2].

Spectroscopy Astrochemistry Physical Chemistry

Unique Polymerization Behavior Enabling High-Sulfur Cathode Materials

Ethynethiol uniquely undergoes spontaneous polymerization upon formation to yield high-sulfur-content polyenepolysulfides, a property not observed with ethanethiol or thioketene [1]. These polymers contain up to 87% sulfur and exhibit electroconductivity (10⁻¹³–10⁻¹⁴ S·cm⁻¹), paramagnetism (10¹⁸ spin·g⁻¹), and redox activity [1]. Application as a cathode material in model lithium batteries enabled stable cycling, with related oligomers achieving a discharge capacity of 345–720 mA h g⁻¹ [2].

Materials Science Polymer Chemistry Energy Storage

Distinct Gas-Phase Formation Pathway via Highly Exothermic Radical-Radical Recombination

Isotopic substitution studies infer that ethynethiol is formed in a discharge source via the bimolecular radical-radical recombination reaction: SH + C₂H → HCCSH [1]. This pathway is calculated to be highly exothermic, with a reaction enthalpy of -477 kJ/mol using the HEAT345(Q) thermochemical scheme [1]. In contrast, theoretical studies predict that the isomer thioketene is primarily formed from the addition of S(³P) to acetylene, while ethynethiol is specifically predicted from the S(¹D) addition pathway [2].

Astrochemistry Reaction Dynamics Computational Chemistry

Validated Application Scenarios for Ethynethiol Based on Comparative Evidence


Precursor for High-Sulfur-Content Electroactive Cathode Materials in Lithium-Sulfur (Li-S) Batteries

The unique ability of ethynethiol to spontaneously polymerize into polyenepolysulfides containing up to 87% sulfur makes it an unmatched precursor for developing novel Li-S battery cathodes. This property directly stems from its alkynyl-thiol structure [1], a trait not found in simple thiols or its isomer thioketene. Research has demonstrated that these polymers enable stable cycling, with related oligomers exhibiting a high discharge capacity of 345–720 mA h g⁻¹ [2]. This application is exclusive to this compound class and cannot be replicated with commercially available saturated thiols or other C₂H₂S isomers.

Astrochemical Model System and Spectroscopic Calibrant for Interstellar Medium Surveys

Ethynethiol serves as a critical proxy for understanding sulfur chemistry in the interstellar medium (ISM). Its fully assigned, high-resolution rotational spectrum from 10-660 GHz provides a precise set of frequencies that enable its detection in space [1]. The quantified exothermic formation pathway (-477 kJ/mol) [2] and the predicted differentiation in its formation from atomic sulfur (S(¹D)) versus its isomer thioketene (S(³P)) [3] provide essential data for astrochemical models. Its higher volatility compared to other thiols also makes it a more plausible gas-phase constituent in cold molecular clouds.

Specialty Reagent for Gas-Phase Reaction Dynamics and Theoretical Chemistry Studies

Due to its metastable nature and high reactivity, ethynethiol is an ideal candidate for fundamental studies in gas-phase reaction dynamics. Its characterized formation via the highly exothermic SH + C₂H radical-radical recombination pathway [1] offers a clean system to probe complex reaction kinetics. The availability of a complete set of rotational constants [2] allows for state-specific reaction monitoring. Researchers requiring a simple, volatile, and highly reactive sulfur-containing alkyne for gas-phase or matrix-isolation experiments will find ethynethiol to be a uniquely suited reagent.

Building Block for Novel Organosulfur Polymers with Tailored Electronic Properties

Beyond battery cathodes, ethynethiol's polymerization chemistry [1] can be exploited to create a family of organic semiconductors with tunable properties. The resulting polymers possess a unique combination of electroconductivity (10⁻¹³–10⁻¹⁴ S·cm⁻¹) and paramagnetism (10¹⁸ spin·g⁻¹) [2]. This application scenario is specifically relevant for researchers developing materials for organic electronics, sensors, and redox-active coatings, where the high sulfur content and conjugated backbone offer distinct advantages over materials derived from conventional thiol monomers.

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